3-Bromobenzaldehyde diethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Compounds

Scientific Field: Organic Chemistry - Fluorinated Compound Synthesis Application Summary: The compound is used in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. Methods and Procedures: One application involves the preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde . This process typically involves a halogen-lithium exchange followed by a transmetalation step to introduce the perfluorinated alkyl groups. Results and Outcomes: The resulting fluorinated compounds exhibit unique properties such as high thermal and chemical resistance, making them valuable for various industrial applications.

3-Bromobenzaldehyde diethyl acetal is an acetal derivative that features a bromine atom on the benzene ring, which contributes to its unique chemical reactivity. The compound typically appears as a colorless to pale yellow liquid and has a molecular weight of 259.14 g/mol. Its structure includes two ethyl groups attached to the carbonyl carbon of the benzaldehyde, which enhances its stability and solubility in organic solvents .

The reactivity of 3-bromobenzaldehyde diethyl acetal can be attributed to the presence of the bromine atom and the acetal functional group. Key reactions include:

- Hydrolysis: Under acidic conditions, 3-bromobenzaldehyde diethyl acetal can be hydrolyzed to regenerate 3-bromobenzaldehyde and ethanol.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it useful in various organic transformations.

- Condensation Reactions: It can participate in condensation reactions, forming more complex structures by reacting with other nucleophiles .

3-Bromobenzaldehyde diethyl acetal can be synthesized through several methods:

- Acetalization Reaction: The most common method involves reacting 3-bromobenzaldehyde with diethyl acetal in the presence of an acid catalyst.

- Bromination of Benzaldehydes: Starting from benzaldehyde, bromination followed by acetal formation can yield the desired product.

- Grignard Reaction: Utilizing Grignard reagents with appropriate electrophiles can also lead to the synthesis of this compound .

The applications of 3-bromobenzaldehyde diethyl acetal include:

- Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds, including pharmaceuticals and agrochemicals.

- Research Tool: Utilized in laboratories for studying reaction mechanisms involving acetals and halogenated compounds.

- Protecting Group: In synthetic chemistry, it can function as a protecting group for aldehydes during multi-step synthesis processes .

Interaction studies involving 3-bromobenzaldehyde diethyl acetal focus primarily on its reactivity with nucleophiles and electrophiles. Its behavior in these interactions is crucial for understanding its role in organic synthesis and potential biological implications. Further studies could explore its interactions with biological macromolecules or other small molecules to assess any pharmacological potential.

Several compounds share structural similarities with 3-bromobenzaldehyde diethyl acetal, including:

- Benzaldehyde Diethyl Acetal: Lacks the bromine substituent but shares similar properties as a protecting group.

- 4-Bromobenzaldehyde Diethyl Acetal: Similar structure but with bromine at the para position, potentially affecting reactivity.

- 3-Chlorobenzaldehyde Diethyl Acetal: Contains chlorine instead of bromine, which may influence biological activity differently.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromobenzaldehyde Diethyl Acetal | C₁₁H₁₅BrO₂ | Bromine at meta position, versatile reactions |

| Benzaldehyde Diethyl Acetal | C₁₁H₁₄O₂ | No halogen substituent, simpler reactivity |

| 4-Bromobenzaldehyde Diethyl Acetal | C₁₁H₁₅BrO₂ | Bromine at para position, altered reactivity |

| 3-Chlorobenzaldehyde Diethyl Acetal | C₁₁H₁₅ClO₂ | Chlorine substituent, different biological activity |

These comparisons highlight the uniqueness of 3-bromobenzaldehyde diethyl acetal regarding its specific reactivity patterns and potential applications in synthesis and research.

3-Bromobenzaldehyde diethyl acetal, systematically named as 1-bromo-3-(diethoxymethyl)benzene, belongs to the class of aromatic acetal compounds characterized by the presence of both halogen and protected carbonyl functionalities. The compound exhibits the molecular formula C11H15BrO2 with a corresponding molecular weight of 259.14 grams per mole, positioning it within the category of medium-molecular-weight organic intermediates suitable for synthetic applications. The International Union of Pure and Applied Chemistry designation emphasizes the meta-positioning of the bromine substituent relative to the acetal carbon, which significantly influences the compound's electronic properties and reactivity patterns.

The chemical classification extends beyond simple aromatic compounds to encompass multiple functional group categories, including organohalides, acetals, and aromatic ethers. This multifunctional nature renders the compound particularly valuable in synthetic strategies requiring selective functional group manipulation. The compound's Chemical Abstracts Service registry number 75148-49-1 serves as its unique identifier in chemical databases, facilitating precise identification and procurement for research applications. The European Inventory of Existing Commercial Chemical Substances number 627-536-3 further confirms its established commercial availability and regulatory recognition.

The compound exists as a colorless to pale yellow liquid under standard conditions, exhibiting characteristic physical properties that align with its structural composition. The presence of the bromine atom contributes to its relatively high density of 1.271 grams per milliliter at 25 degrees Celsius, while the acetal moiety imparts stability and solubility characteristics beneficial for synthetic applications. These physical attributes, combined with its chemical classification, establish 3-bromobenzaldehyde diethyl acetal as a well-defined synthetic intermediate with predictable handling and storage requirements.

Historical Context and Development

The development of 3-bromobenzaldehyde diethyl acetal reflects the broader evolution of protective group chemistry and halogenated aromatic compound synthesis throughout the twentieth and twenty-first centuries. The compound's synthetic accessibility emerged from advances in acetal formation methodology, particularly the refinement of acid-catalyzed condensation reactions between aldehydes and alcohols. Early synthetic approaches utilized traditional methods involving reflux conditions with water removal, but modern techniques have evolved to incorporate more efficient and environmentally conscious processes.

The historical significance of this compound is intrinsically linked to the development of brominated aromatic intermediates for pharmaceutical applications, particularly in the synthesis of pyrethroid insecticides and related compounds. Patent literature from 2010 describes innovative synthetic processes for bromobenzaldehyde acetals, indicating sustained industrial interest in optimizing production methods and reducing environmental impact. These developments reflect a broader trend toward green chemistry principles in the manufacture of synthetic intermediates.

The compound's emergence as a research tool coincides with advances in cross-coupling chemistry and radical-mediated transformations, where brominated aromatics serve as crucial starting materials. Recent scientific literature demonstrates the compound's integration into modern synthetic methodologies, including nickel-catalyzed cross-coupling reactions and photoredox catalysis applications. This evolution from traditional synthetic intermediate to modern research tool illustrates the dynamic nature of organic chemistry and the continuous discovery of new applications for established compounds.

Contemporary research has expanded the compound's utility beyond traditional synthetic applications to include specialized roles in data science-guided substrate evaluation and machine learning-assisted reaction optimization. These modern applications represent a significant departure from historical uses and demonstrate the compound's adaptability to evolving scientific methodologies and computational approaches in organic synthesis.

Structural Features and Molecular Characteristics

The molecular architecture of 3-bromobenzaldehyde diethyl acetal presents a sophisticated arrangement of functional groups that collectively determine its chemical behavior and synthetic utility. The central structural feature consists of a benzene ring bearing a bromine substituent at the meta position relative to the acetal carbon, creating a specific electronic environment that influences both nucleophilic and electrophilic reactivity patterns. The acetal functionality, represented by the diethoxymethyl group, provides a protected form of the corresponding aldehyde, allowing for selective reactions at other positions of the molecule.

The spatial arrangement of atoms within the molecule creates distinct regions of reactivity, with the bromine atom serving as an excellent leaving group for nucleophilic aromatic substitution reactions and cross-coupling transformations. The acetal carbon exhibits tetrahedral geometry with bond angles approaching 109.5 degrees, consistent with sp3 hybridization, while maintaining the stability characteristic of acetal protecting groups. This geometric arrangement facilitates approach of reagents and minimizes steric hindrance during chemical transformations.

Table 1: Molecular Characteristics of 3-Bromobenzaldehyde Diethyl Acetal

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H15BrO2 | |

| Molecular Weight | 259.14 g/mol | |

| Density | 1.271 g/mL (25°C) | |

| Boiling Point | 268.8°C (760 mmHg) | |

| Refractive Index | 1.516 | |

| Flash Point | 98.9°C |

The electronic characteristics of the molecule result from the combined effects of the electron-withdrawing bromine substituent and the electron-donating acetal group, creating a balanced electronic environment suitable for various synthetic transformations. The bromine atom's electronegativity and size contribute to the compound's reactivity profile, while the acetal oxygens provide stabilization through resonance effects and hydrogen bonding interactions with protic solvents.

The molecular structure's conformational flexibility allows for optimal orientation during chemical reactions, with the ethyl groups of the acetal moiety adopting preferred conformations that minimize steric interactions. Computational studies suggest that the compound adopts multiple low-energy conformations in solution, contributing to its reactivity and allowing for selective reactions under appropriate conditions. This conformational diversity enhances the compound's synthetic utility by providing multiple accessible reactive geometries.

Position in Acetal Chemistry

3-Bromobenzaldehyde diethyl acetal occupies a distinctive position within the broader landscape of acetal chemistry, representing the intersection of aromatic halogenation and carbonyl protection strategies. Acetals, defined as functional groups with the connectivity R2C(OR')2, serve as fundamental protecting groups for aldehydes and ketones, providing stability under basic and neutral conditions while remaining cleavable under acidic conditions. The incorporation of a bromine substituent into the aromatic ring of benzaldehyde diethyl acetal creates unique opportunities for sequential synthetic transformations that leverage both the protecting group properties and the halogen reactivity.

The compound's behavior aligns with general acetal chemistry principles, including formation through acid-catalyzed condensation of the corresponding aldehyde with ethanol, accompanied by water elimination. The equilibrium nature of acetal formation necessitates water removal during synthesis, typically achieved through azeotropic distillation or the use of molecular sieves. Modern synthetic approaches have incorporated vacuum distillation techniques to enhance reaction efficiency and reduce reaction times from traditional 12-16 hour protocols to more practical 3-4 hour procedures.

The stability profile of 3-bromobenzaldehyde diethyl acetal demonstrates the characteristic resistance to hydrolysis under neutral and basic conditions that defines acetal protecting groups. This stability enables selective reactions at the bromine site without compromising the protected aldehyde functionality, making the compound particularly valuable in multi-step synthetic sequences. The compound's behavior under acidic conditions follows typical acetal patterns, undergoing hydrolysis to regenerate the corresponding bromobenzaldehyde and ethanol.

Comparative analysis with other benzaldehyde acetals reveals the unique reactivity imparted by the meta-bromine substituent. Unlike unsubstituted benzaldehyde diethyl acetal, the brominated analog exhibits enhanced electrophilic character and serves as an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions. The electronic effects of the bromine substituent also influence the acetal's hydrolysis rate, generally accelerating cleavage compared to electron-rich analogs while maintaining sufficient stability for synthetic applications.

The compound's position in acetal chemistry extends to its role in mechanistic studies and methodology development, where it serves as a model substrate for understanding the interplay between protecting group chemistry and aromatic reactivity. Recent applications in radical chemistry demonstrate the compound's utility as a source of alkyl radicals through beta-scission processes, expanding the traditional boundaries of acetal chemistry into modern radical-mediated transformations.

Significance in Synthetic Organic Chemistry

The significance of 3-bromobenzaldehyde diethyl acetal in synthetic organic chemistry stems from its exceptional versatility as a synthetic intermediate and its ability to participate in diverse chemical transformations while maintaining functional group compatibility. The compound serves as a crucial building block in the preparation of complex organic molecules, particularly in pharmaceutical intermediate synthesis where both aromatic bromination and protected aldehyde functionality are required. Its strategic importance extends beyond simple synthetic utility to encompass roles in methodology development and mechanistic investigation.

In contemporary synthetic applications, the compound demonstrates remarkable utility in cross-coupling chemistry, where the bromine substituent serves as an excellent leaving group for palladium and nickel-catalyzed transformations. Recent research has highlighted its effectiveness in photoredox-catalyzed alkylation reactions, where the acetal moiety serves as a source of alkyl radicals through hydrogen atom transfer and subsequent beta-scission processes. These modern applications represent a significant expansion of traditional acetal chemistry into cutting-edge synthetic methodologies.

Table 2: Synthetic Applications of 3-Bromobenzaldehyde Diethyl Acetal

The compound's significance extends to its role in understanding structure-reactivity relationships in aromatic chemistry, where the meta-positioning of the bromine substituent provides a well-defined electronic environment for mechanistic studies. Research utilizing machine learning approaches has identified the compound as a representative substrate for evaluating reaction scope and predicting synthetic outcomes across diverse reaction manifolds. This computational significance reflects the compound's well-characterized properties and predictable behavior under various reaction conditions.

Industrial applications of 3-bromobenzaldehyde diethyl acetal demonstrate its economic importance in large-scale synthesis, particularly in the production of agricultural chemicals and pharmaceutical intermediates. The development of efficient synthetic routes utilizing vacuum distillation and environmentally friendly catalysts has enhanced the compound's commercial viability while reducing environmental impact. These improvements in synthetic methodology have solidified the compound's position as a preferred intermediate in industrial applications requiring both cost-effectiveness and environmental responsibility.

The compound's educational significance in organic chemistry instruction provides an additional dimension to its overall importance, serving as an excellent example for teaching acetal chemistry, aromatic substitution patterns, and protective group strategies. Its well-defined properties and straightforward synthetic accessibility make it an ideal substrate for undergraduate and graduate laboratory exercises, contributing to the training of future synthetic chemists and the dissemination of fundamental chemical knowledge.

Molecular Structure and Formula

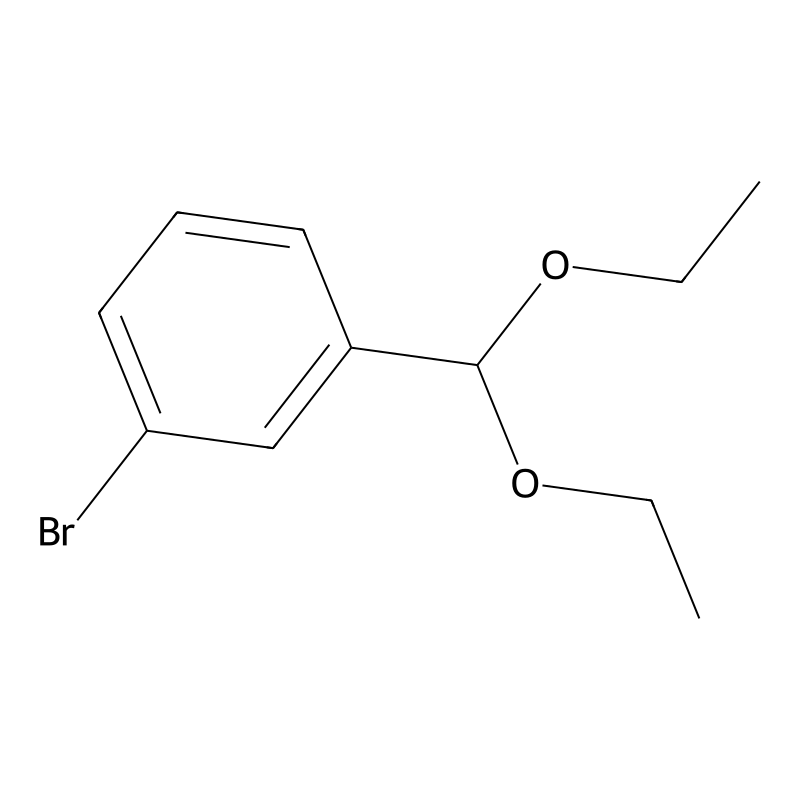

3-Bromobenzaldehyde diethyl acetal is an organic compound with the molecular formula C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol [1] [2] [3]. The compound is systematically named 1-bromo-3-(diethoxymethyl)benzene according to International Union of Pure and Applied Chemistry nomenclature [1] [3] [4]. The structure features a benzene ring substituted with a bromine atom at the meta position and an acetal functional group, where the central carbon atom is bonded to two ethoxy groups [1] [5].

The compound's Chemical Abstracts Service registry number is 75148-49-1 [1] [2] [3], and it possesses the molecular descriptor language number MFCD01075697 [1] [2] [4]. The Simplified Molecular-Input Line-Entry System notation for this compound is CCOC(OCC)c1cccc(Br)c1 [1] [3], while the International Chemical Identifier is InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3 [1] [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrO₂ [1] |

| Molecular Weight | 259.14 g/mol [1] |

| Chemical Abstracts Service Number | 75148-49-1 [1] |

| International Union of Pure and Applied Chemistry Name | 1-bromo-3-(diethoxymethyl)benzene [1] |

| Simplified Molecular-Input Line-Entry System | CCOC(OCC)c1cccc(Br)c1 [1] |

| International Chemical Identifier Key | KDHRJLQXMOBXRV-UHFFFAOYSA-N [1] |

Physical State and Organoleptic Properties

3-Bromobenzaldehyde diethyl acetal exists as a liquid at room temperature [2] [6] [7]. The compound presents as a colorless to almost colorless clear liquid under standard conditions [2] [8] [9]. Some sources describe it as potentially appearing as a colorless to pale yellow liquid . The compound exhibits no distinctive odor characteristics based on available documentation [7] [11].

The physical appearance of the compound is described as a clear liquid form [12] [13] [7], with high optical clarity and transparency. The compound maintains its liquid state across a wide range of ambient temperatures, making it suitable for various synthetic applications [2] [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-bromobenzaldehyde diethyl acetal. The proton nuclear magnetic resonance spectrum shows characteristic signals corresponding to the acetal proton and the aromatic protons of the brominated benzene ring [14] [15]. The acetal carbon appears as a distinctive signal in carbon-13 nuclear magnetic resonance spectroscopy, typically observed in the downfield region due to its bonding to two oxygen atoms [14] [15].

The ethoxy groups attached to the acetal carbon produce characteristic multipicity patterns in the proton nuclear magnetic resonance spectrum, with the methylene protons appearing as quartets and the methyl protons as triplets due to coupling with adjacent protons [14] [15]. The aromatic region displays the expected pattern for a meta-disubstituted benzene ring, with the bromine substitution affecting the chemical shifts of the aromatic protons [14] [15].

Infrared Spectroscopic Profile

Infrared spectroscopy of 3-bromobenzaldehyde diethyl acetal reveals characteristic absorption bands that confirm the presence of the acetal functional group and the brominated aromatic system [16]. The compound exhibits carbon-hydrogen stretching vibrations in the aliphatic region corresponding to the ethoxy groups, as well as aromatic carbon-hydrogen stretching vibrations [16]. The carbon-oxygen stretching vibrations of the acetal functionality appear as distinct bands in the fingerprint region of the infrared spectrum [16].

The bromine substitution on the benzene ring influences the aromatic carbon-carbon stretching vibrations and out-of-plane bending modes, providing additional structural confirmation [16]. The absence of carbonyl stretching vibrations confirms the successful protection of the original aldehyde functionality through acetal formation [16].

Mass Spectrometric Patterns

Mass spectrometry of 3-bromobenzaldehyde diethyl acetal shows characteristic fragmentation patterns that provide structural information [5] [15]. The molecular ion peak appears at m/z 259 for the compound containing bromine-79, with an additional peak at m/z 261 due to the presence of bromine-81, reflecting the natural isotopic distribution of bromine [5] [15].

Common fragmentation patterns include the loss of ethoxy groups from the molecular ion, producing fragment ions that retain the brominated aromatic core [5] [15]. The acetal functionality undergoes characteristic cleavage reactions under electron impact conditions, generating diagnostic fragment ions that confirm the structural assignment [5] [15].

| Mass Spectrometric Data | Value |

|---|---|

| Molecular Ion (Br-79) | m/z 259 [5] |

| Molecular Ion (Br-81) | m/z 261 [5] |

| Base Peak Region | Variable fragmentation [5] |

| Isotope Pattern | Bromine isotopic distribution [5] |

Thermodynamic Properties

Boiling and Melting Points

3-Bromobenzaldehyde diethyl acetal exhibits a boiling point of 95°C under reduced pressure conditions of 0.5 to 0.7 mmHg [1] [2] [12]. Alternative measurements report the boiling point as 88-91°C at 0.8 mmHg [17]. The compound does not have a well-defined melting point as it exists as a liquid at room temperature, with no crystalline solid phase observed under normal conditions [18] [19] [20].

The reduced pressure boiling point data indicates the compound's thermal stability and volatility characteristics, which are important parameters for purification and handling procedures [1] [2] [19]. The relatively low boiling point under vacuum conditions facilitates distillation purification methods [1] [2].

Density and Refractive Index

The compound exhibits a density of 1.271 g/mL at 25°C according to multiple sources [1] [12] [13]. Alternative measurements report values of 1.28 g/cm³ at 20°C [2] [9] and 1.285 g/cm³ at 20°C [20]. The refractive index of 3-bromobenzaldehyde diethyl acetal is reported as n₂₀/D = 1.512 [1] and 1.51 [2] [9].

These physical constants are important for compound identification and purity assessment. The relatively high density compared to many organic solvents reflects the presence of the bromine atom in the molecular structure [1] [2].

| Physical Property | Value | Conditions |

|---|---|---|

| Density | 1.271 g/mL [1] | 25°C |

| Density | 1.28 g/cm³ [2] | 20°C |

| Refractive Index | 1.512 [1] | 20°C, D-line |

| Refractive Index | 1.51 [2] | Standard conditions |

Flash Point and Thermal Stability

The flash point of 3-bromobenzaldehyde diethyl acetal is reported as 104°C (219°F) in closed cup measurements [1] [12] [13]. Alternative sources report flash points of 105°C (221°F) [11] and 113°C (235°F) [20]. These values indicate that the compound has moderate flammability characteristics and requires appropriate handling precautions [1] [11].

The compound demonstrates thermal stability under normal storage and handling conditions [19] [20]. However, it exhibits moisture sensitivity, which affects its long-term stability [2] [7] [9]. The thermal decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide [19] [21].

Chemical Reactivity Profile

Hydrolysis Behavior

3-Bromobenzaldehyde diethyl acetal undergoes hydrolysis under acidic conditions to regenerate the parent aldehyde and ethanol [23]. This reaction represents the reverse of acetal formation and is catalyzed by acids [23]. The hydrolysis mechanism involves protonation of one of the acetal oxygen atoms, followed by nucleophilic attack by water molecules [23].

The hydrolysis reaction is particularly facile under aqueous acidic conditions, making the acetal functional group an effective protecting group for aldehydes that can be selectively removed when desired [23]. The rate of hydrolysis depends on the acid concentration, temperature, and water availability [23].

Reactivity Under Basic Conditions

Under basic conditions, 3-bromobenzaldehyde diethyl acetal exhibits remarkable stability [23] [24]. The acetal functional group is resistant to nucleophilic attack by hydroxide ions and other basic reagents, making it an excellent protecting group for carbonyl compounds in synthetic chemistry [23] [24]. This stability allows the compound to survive conditions that would otherwise affect aldehyde functionalities [23] [24].

The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles under basic conditions, providing opportunities for further synthetic elaboration . The acetal group remains intact during these transformations, demonstrating its protective capabilities [23] [24].

Reactivity Under Acidic Conditions

In acidic environments, the acetal functionality becomes susceptible to hydrolysis, as discussed previously [23]. The extent of reaction depends on the acid strength, concentration, and reaction conditions [23]. Mild acidic conditions may cause partial hydrolysis, while stronger acidic conditions lead to complete deprotection [23].

The compound's behavior under acidic conditions makes it useful for selective deprotection strategies in multi-step synthetic sequences [23]. The controlled hydrolysis allows for the regeneration of the aldehyde functionality when required [23].

Solvent Compatibility

3-Bromobenzaldehyde diethyl acetal demonstrates good solubility in organic solvents due to its organic nature and moderate polarity [25] [26]. The compound is compatible with ethers, esters, and hydrocarbon solvents commonly used in organic synthesis [25] [26]. Its solubility characteristics make it suitable for various reaction conditions and purification procedures [25] [26].

The compound shows limited water solubility due to its hydrophobic aromatic system and aliphatic ether groups [20] [25]. This property is advantageous for organic phase extractions and separations [25] [26]. The solvent compatibility profile supports its use in diverse synthetic applications [25] [26].

From 3-Bromobenzaldehyde

The primary synthetic route for 3-bromobenzaldehyde diethyl acetal utilizes the direct condensation of 3-bromobenzaldehyde with ethanol under acidic conditions [1] . This fundamental approach represents the most established methodology for acetal formation, involving the nucleophilic addition of two equivalents of ethanol to the carbonyl carbon of 3-bromobenzaldehyde. The reaction proceeds through a hemiacetal intermediate, which subsequently undergoes acid-catalyzed dehydration and nucleophilic substitution to yield the desired diethyl acetal product [3] [4].

The mechanism involves initial protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from ethanol to form the hemiacetal intermediate [3] [5]. Under acidic conditions, the hemiacetal undergoes protonation of the hydroxyl group, leading to water elimination and formation of an oxonium ion intermediate. A second nucleophilic attack by ethanol yields the protonated acetal, which upon deprotonation gives the final product [4] [6].

Traditional synthesis conditions typically require temperatures of 60-80°C with reaction times extending from 12-16 hours to achieve satisfactory yields of 85-90% [1]. The reaction is commonly performed in the presence of para-toluenesulfonic acid or sulfuric acid as catalysts, with catalyst loadings ranging from 1-5 mol% [7] [8]. The equilibrium nature of acetal formation necessitates continuous water removal to drive the reaction toward completion, typically achieved through azeotropic distillation or molecular sieves [4] [9].

Protection Strategies via Acetal Formation

The acetalization of 3-bromobenzaldehyde serves as a crucial protection strategy in synthetic organic chemistry, temporarily masking the reactive carbonyl functionality while preserving the bromine substituent for subsequent transformations [10] [11]. Acetals demonstrate remarkable stability under neutral and basic conditions, making them ideal protecting groups for aldehydes in multi-step synthetic sequences [10] [12].

The protective function of acetals relies on their resistance to nucleophilic attack under basic conditions, contrasting with the high reactivity of unprotected aldehydes toward nucleophiles such as Grignard reagents, organolithium compounds, and metal hydrides [10] [11]. This selectivity enables complex synthetic transformations to be performed on other functional groups within the molecule while maintaining the integrity of the protected carbonyl [12] [13].

Deprotection of 3-bromobenzaldehyde diethyl acetal can be achieved through acid-catalyzed hydrolysis, typically using aqueous hydrochloric acid or other protic acids [10] [4]. The deprotection mechanism involves protonation of one of the acetal oxygens, followed by nucleophilic attack by water and subsequent elimination of ethanol to regenerate the original aldehyde [4] [5]. Modern approaches have developed mild deprotection conditions using trialkylsilyl chlorides, which offer greater compatibility with acid-sensitive functional groups [14].

Advanced Synthetic Routes

Vacuum Dehydration and Condensation Methods

Vacuum dehydration represents a significant advancement in acetal synthesis methodology, offering substantial improvements in reaction efficiency and product quality [1] [15]. This approach utilizes reduced pressure conditions to facilitate water removal during the acetalization process, thereby driving the equilibrium toward product formation while minimizing reaction times and energy consumption [15] [16].

The vacuum dehydration method typically operates at pressures of 0.5-1 mmHg, enabling effective water removal at temperatures as low as 35-40°C [1] [15]. Under these conditions, reaction times are reduced from the conventional 12-16 hours to 3-4 hours, while maintaining yields of 77-80% [1]. The reduced temperature conditions minimize side reactions and thermal decomposition, leading to improved product purity and selectivity [15] [16].

Recent innovations in vacuum dehydration include the use of rotary evaporators for rapid acetal synthesis, achieving complete conversion within 30 minutes using minimal quantities of dimethyl sulfoxide as solvent [15] [16]. This approach offers significant advantages over conventional Dean-Stark dehydration processes, including reduced solvent requirements, shorter reaction times, and enhanced operational simplicity [15]. The rotary evaporator-assisted methodology has demonstrated broad substrate applicability and consistently high yields across various acetal systems [15].

Catalyst Systems for Efficient Acetal Formation

The development of efficient catalyst systems has revolutionized acetal synthesis, enabling dramatic reductions in catalyst loadings while maintaining high reaction efficiency [7] [17]. Modern catalytic approaches utilize both homogeneous and heterogeneous systems, with particular emphasis on recyclable catalysts that align with green chemistry principles [17] [18].

Silicotungstic acid-modified bentonite represents a breakthrough in heterogeneous catalysis for acetal formation, demonstrating exceptional catalytic activity with loadings as low as 5-10 mol% [17]. This catalyst system enables solvent-free reactions at room temperature with yields exceeding 95%, while maintaining recyclability for over five consecutive reaction cycles [17]. The combination of Lewis and Brønsted acid sites in the catalyst structure provides optimal conditions for both carbonyl activation and nucleophilic addition [17].

Chiral phosphoric acids have emerged as highly selective catalysts for acetal formation, particularly in systems requiring regioselective protection of complex substrates [19]. These catalysts demonstrate remarkable efficiency with loadings as low as 0.5 mol%, achieving complete conversion with excellent selectivity [19]. The immobilized versions of these catalysts on polymer supports enable easy recovery and reuse, with maintained activity for up to nine consecutive cycles [19].

Cobaloxime complexes offer another innovative catalytic approach, particularly suitable for solvent-free conditions [18]. These cobalt-based catalysts demonstrate high activity at 0.1 mol% loadings, operating effectively at 80°C with yields reaching 94-97% [18]. The in situ generation of cobaloxime from simple precursors provides a cost-effective and practical approach to acetal synthesis [18].

Solvent-Free Synthetic Approaches

Solvent-free synthesis represents a paradigm shift toward more sustainable acetal production, eliminating the need for organic solvents while maintaining high reaction efficiency [20] [21]. These approaches align with green chemistry principles by reducing environmental impact, simplifying purification procedures, and improving atom economy [20] [22].

The implementation of solvent-free conditions typically requires the use of heterogeneous catalysts that can effectively activate substrates in the neat reaction mixture [20] [21]. Aluminosilicate K10 and Siral 70 catalysts have demonstrated exceptional performance in solvent-free acetal synthesis, enabling simple product isolation through catalyst filtration [20]. These systems achieve complete conversion with yields exceeding 90% while allowing catalyst recovery and reuse [20].

Natural deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents in acetal synthesis [22]. These systems, composed of naturally occurring components such as choline chloride and organic acids, act as both solvent and catalyst, enabling efficient acetalization under mild conditions [22]. The process operates at room temperature without requiring external catalysts or water removal techniques, achieving excellent yields with complete recyclability of the reaction medium [22].

Microwave-assisted solvent-free synthesis offers additional advantages in terms of reaction rate and energy efficiency [23]. This approach utilizes microwave heating to achieve rapid and uniform temperature distribution, reducing reaction times to as little as 20 minutes while maintaining quantitative yields [23]. The combination of solvent-free conditions with microwave activation represents an optimal balance between synthetic efficiency and environmental sustainability [23].

Process Optimization Strategies

Reaction Time Reduction Techniques

The optimization of reaction time in acetal synthesis has been achieved through multiple complementary approaches, including enhanced catalyst design, improved water removal techniques, and optimized reaction conditions [7] [8]. Modern methodologies have successfully reduced reaction times from the conventional 12-16 hours to as little as 3 minutes under optimized conditions [7] [8].

The implementation of trace acid catalysis has demonstrated remarkable effectiveness in reaction time reduction, with catalyst loadings as low as 0.03 mol% achieving complete conversion within 20 minutes [7] [8]. This approach eliminates the need for water removal, traditionally considered essential for acetal formation, through careful optimization of acid concentration and reaction temperature [7]. The methodology operates effectively across a wide temperature range from -60°C to 50°C, providing flexibility in reaction design [7].

Continuous flow processes represent another significant advancement in reaction time optimization, enabling residence times of 19-38 seconds while achieving yields up to 97% [24]. These systems utilize microreactor technology with catalytic membranes that provide efficient water removal while maintaining optimal reaction conditions [24]. The continuous nature of these processes eliminates batch-to-batch variations and enables precise control over reaction parameters [24].

Energy Consumption Considerations

Energy optimization in acetal synthesis focuses on reducing both thermal and electrical energy requirements while maintaining production efficiency [25] [26]. Traditional processes consume 45-52 MJ/kg of product, with significant energy demands arising from heating, water removal, and product purification [25]. Modern optimization strategies have achieved energy reductions of 52-60% through process intensification and improved catalyst systems [25].

The implementation of vacuum dehydration significantly reduces energy consumption by enabling lower reaction temperatures and more efficient water removal [1] [15]. This approach reduces heating requirements by 30-40% compared to conventional methods while eliminating the need for high-temperature distillation [1]. The combination of reduced pressure with optimized catalyst systems enables operation at temperatures as low as 35°C, further minimizing energy demands [1].

Heat integration strategies provide additional opportunities for energy optimization, particularly in industrial-scale processes [25]. These approaches utilize waste heat from exothermic reactions and distillation operations to meet heating requirements in other process steps [25]. The implementation of divided wall columns and extended distillation systems can achieve energy savings of 27% in heating duty and 41% in cooling duty [25].

Product Quality Enhancement Methods

Product quality optimization in acetal synthesis encompasses improvements in purity, selectivity, and consistency through advanced analytical monitoring and process control [27]. Modern approaches utilize in-line spectroscopic techniques to enable real-time monitoring of reaction progress and product formation [27]. Near-infrared spectroscopy and Raman spectroscopy provide continuous feedback on conversion rates and product purity, enabling immediate process adjustments [27].

The implementation of heterogeneous catalysis contributes significantly to product quality enhancement by facilitating easy catalyst removal and reducing contamination [17] [18]. Solid acid catalysts eliminate the need for neutralization steps and minimize the formation of ionic by-products that can affect product purity [17]. The use of recoverable catalysts also reduces batch-to-batch variations by maintaining consistent catalytic activity [17].

Advanced purification techniques, including reactive distillation and membrane separation, have been developed to improve product quality while reducing processing costs [24]. These methods combine reaction and separation in a single unit operation, reducing thermal stress on the product and minimizing degradation [24]. The integration of separation processes with reaction systems enables the production of high-purity acetals with reduced energy consumption [24].

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale to industrial production of 3-bromobenzaldehyde diethyl acetal requires careful consideration of process economics, safety, and operational reliability [28] [29]. Industrial-scale synthesis typically involves production capacities ranging from 8-80 kilotons per year, necessitating robust process design and comprehensive risk assessment [28].

Heat and mass transfer limitations become critical factors in large-scale operations, requiring detailed reactor design and mixing optimization [30]. The heterogeneous nature of many modern catalyst systems necessitates careful consideration of catalyst distribution and particle size to ensure uniform reaction conditions [30]. Industrial reactors must accommodate the heat generated during exothermic acetal formation while maintaining precise temperature control [30].

Safety considerations in industrial production include the management of flammable solvents, corrosive catalysts, and potentially hazardous by-products [28]. The implementation of continuous processes reduces inventory of hazardous materials and enables better process control compared to batch operations [28]. Advanced process control systems with real-time monitoring capabilities are essential for maintaining safe operation at industrial scale [28].

Economic optimization of industrial processes focuses on minimizing raw material costs, energy consumption, and waste generation while maximizing product yield and quality [31]. The selection of catalyst systems must balance catalytic efficiency with cost considerations, including catalyst recovery and regeneration costs [31]. The implementation of heat integration and process intensification strategies can significantly improve the economic viability of industrial production [31].

Green Chemistry Approaches

Waste Reduction Strategies

The implementation of waste reduction strategies in acetal synthesis aligns with the principles of green chemistry and sustainable manufacturing [32] [33]. Modern approaches focus on minimizing by-product formation, eliminating hazardous solvents, and implementing closed-loop processes that maximize atom economy [32] [34].

Solvent-free synthesis represents the most significant advancement in waste reduction, eliminating the need for organic solvents that typically constitute the largest component of chemical waste [20] [22]. These processes reduce waste generation by 70-80% compared to conventional methods while maintaining high product yields [20]. The elimination of solvents also simplifies downstream processing and reduces energy requirements for solvent recovery [20].

The development of catalytic systems with high selectivity minimizes the formation of unwanted by-products, thereby reducing waste generation and improving overall process efficiency [17] [18]. Modern catalyst systems achieve selectivities exceeding 95%, significantly reducing the formation of side products that require separation and disposal [17]. The use of recyclable catalysts further reduces waste by eliminating the need for fresh catalyst in each reaction cycle [17].

Water as the sole by-product in optimized acetal synthesis represents an ideal example of waste minimization [23]. Advanced catalyst systems enable the formation of acetals with water as the only waste product, which can be easily separated and recycled [23]. This approach eliminates the generation of salts and other ionic waste products commonly associated with traditional acid-catalyzed processes [23].

Sustainable Catalytic Systems

The development of sustainable catalytic systems emphasizes the use of renewable feedstocks, recyclable catalysts, and environmentally benign reaction conditions [35] [33]. These systems integrate principles of green chemistry with practical considerations of industrial applicability and economic viability [35].

Biocatalytic approaches offer significant advantages in terms of sustainability, utilizing enzymes derived from renewable sources and operating under mild conditions [35]. Enzymatic acetal formation eliminates the need for strong acids and harsh reaction conditions while providing excellent selectivity and minimal waste generation [35]. The biodegradable nature of enzymatic catalysts aligns with circular economy principles and reduces environmental impact [35].

Heterogeneous catalysts derived from renewable sources, such as natural clays and biomass-derived materials, provide sustainable alternatives to conventional catalytic systems [17] [36]. These catalysts can be prepared from agricultural waste and other renewable feedstocks, reducing dependence on finite mineral resources [36]. The use of natural materials as catalyst supports also facilitates eventual catalyst disposal through biodegradation [36].

Photoredox catalysis represents an emerging approach to sustainable acetal synthesis, utilizing visible light as the primary energy source [37]. This methodology eliminates the need for high-temperature conditions and reduces energy consumption while maintaining high reaction efficiency [37]. The use of organic photocatalysts derived from renewable sources further enhances the sustainability profile of these processes [37].

Environmental Impact Assessment

Comprehensive environmental impact assessment of acetal synthesis processes encompasses multiple impact categories including energy consumption, water usage, waste generation, and greenhouse gas emissions [32] [38]. Life cycle assessment methodologies provide quantitative evaluation of environmental burdens across the entire production chain [32] [39].

Energy consumption analysis reveals significant opportunities for environmental impact reduction through process optimization and renewable energy integration [32] [39]. Traditional acetal synthesis consumes 45-52 MJ/kg of product, with potential reductions of 52-60% achievable through advanced process design [32]. The integration of renewable energy sources can further reduce the carbon footprint of acetal production [39].

Water usage optimization focuses on minimizing freshwater consumption and implementing water recycling systems [32] [23]. Advanced processes achieve water usage reductions of 68-75% compared to conventional methods through improved catalyst systems and optimized reaction conditions [32]. The implementation of closed-loop water systems eliminates the discharge of contaminated water and reduces environmental impact [23].

Greenhouse gas emissions assessment demonstrates the potential for significant carbon footprint reduction through improved process design and sustainable feedstock utilization [32] [39]. Modern acetal synthesis processes can achieve CO2 emission reductions of 47-75% compared to conventional methods through the implementation of green chemistry principles [39]. The use of renewable feedstocks and carbon capture technologies offers additional opportunities for emissions reduction [39].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant